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Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071 Get Quote

In-depth Technical Guide: 5-Chloro-4-methoxy-2-
nitroaniline
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available, in-depth research specifically focused on 5-
Chloro-4-methoxy-2-nitroaniline, this guide is constructed based on established principles of

computational chemistry and experimental data from closely related analogs. The theoretical

data presented herein is predictive and awaits experimental validation.

Introduction
5-Chloro-4-methoxy-2-nitroaniline is a substituted aromatic amine with potential applications

in medicinal chemistry and materials science. Its structural motifs, including a halogenated and

nitrated aniline core with a methoxy substituent, suggest its utility as a versatile synthetic

intermediate. The electronic properties conferred by the nitro-, chloro-, amino-, and methoxy-

groups create a unique molecular scaffold that could be explored for the development of novel

pharmaceuticals and functional materials. This document provides a theoretical and

computational overview of its core characteristics, offering a foundational understanding for

future research and development.
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The fundamental properties of 5-Chloro-4-methoxy-2-nitroaniline are summarized below.

These values are critical for understanding its behavior in various chemical and biological

systems.

Property Value Source

Molecular Formula C₇H₇ClN₂O₃ PubChem

Molecular Weight 202.59 g/mol PubChem

CAS Number 102755-12-8 PubChem

Predicted Melting Point 131 °C Alfa Aesar

Predicted Boiling Point 400.1 °C at 760 mmHg Alfa Aesar

Predicted Density 1.452 g/cm³ Alfa Aesar

IUPAC Name
5-chloro-4-methoxy-2-

nitroaniline
PubChem

Theoretical Computational Studies
Due to the absence of specific experimental studies on 5-Chloro-4-methoxy-2-nitroaniline,

Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular

geometry, electronic structure, and spectroscopic properties.

Computational Methodology
A standard and widely accepted computational protocol for molecules of this class involves the

following:

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method: Density Functional Theory (DFT).

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that balances

accuracy and computational cost for organic molecules.
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Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the

electron distribution, including polarization and diffuse functions, which are important for

capturing the effects of the electronegative atoms and potential non-covalent interactions.

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model

(PCM), can be used to simulate the effects of a solvent (e.g., water, DMSO) on the molecular

properties.

Predicted Molecular Geometry and Electronic Properties
DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles,

offering a precise three-dimensional structure of the molecule. Key electronic properties that

can be derived include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator

of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher

reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on

the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-

rich) regions. This is invaluable for predicting sites of chemical reactions.

Dipole Moment: This value quantifies the overall polarity of the molecule, which influences its

solubility and intermolecular interactions.

The logical workflow for such a computational study is depicted below.
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Define Molecular Structure
(5-Chloro-4-methoxy-2-nitroaniline)

Setup DFT Calculation
(Functional: B3LYP, Basis Set: 6-311++G(d,p))

Geometry Optimization

Frequency Calculation

Verify Minimum Energy Structure
(No imaginary frequencies)

Calculate Electronic Properties
(HOMO, LUMO, MEP, Dipole Moment)

Simulate Spectra
(IR, Raman, NMR)

Analyze and Interpret Results

Click to download full resolution via product page

Caption: A generalized workflow for the computational analysis of 5-Chloro-4-methoxy-2-
nitroaniline.

Predicted Spectroscopic Data
Computational chemistry allows for the prediction of various spectra, which can be compared

with future experimental data for structural validation.
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Vibrational Spectroscopy (FTIR and FT-Raman)
The vibrational modes of 5-Chloro-4-methoxy-2-nitroaniline can be predicted through

frequency calculations. The simulated Infrared (IR) and Raman spectra would show

characteristic peaks corresponding to the functional groups present in the molecule.

Table of Predicted Vibrational Frequencies (Hypothetical Data)

Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

N-H (Aniline) Symmetric Stretch ~3400-3500

N-H (Aniline) Asymmetric Stretch ~3300-3400

C-H (Aromatic) Stretch ~3000-3100

C-H (Methoxy) Stretch ~2850-2950

C=C (Aromatic) Stretch ~1450-1600

NO₂ (Nitro) Asymmetric Stretch ~1500-1550

NO₂ (Nitro) Symmetric Stretch ~1300-1350

C-O (Methoxy) Stretch ~1200-1275

C-Cl (Chloro) Stretch ~600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of ¹H and ¹³C nuclei can be calculated to predict the NMR spectra. These

predictions are highly sensitive to the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data in CDCl₃)
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Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Aromatic CH 6.5 - 8.0 110 - 150

Methoxy OCH₃ 3.8 - 4.0 55 - 60

Aniline NH₂ 4.0 - 5.5 -

Experimental Protocols (General Procedures)
While specific protocols for 5-Chloro-4-methoxy-2-nitroaniline are not available, the following

are generalized experimental procedures for the synthesis and characterization of similar

aniline derivatives.

Synthesis
A plausible synthetic route could involve the nitration of a substituted chloroanisole or the

methoxylation of a substituted chloronitroaniline. A generalized procedure for the nitration of an

aromatic compound is as follows:

Dissolve the starting aromatic compound in a suitable solvent (e.g., glacial acetic acid or

sulfuric acid) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated

sulfuric acid) dropwise to the reaction mixture while maintaining a low temperature (0-10 °C).

After the addition is complete, allow the reaction to stir at a specified temperature for a set

period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is

neutral.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

The logical flow of a synthetic and characterization process is outlined below.
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Select Starting Materials

Chemical Synthesis
(e.g., Nitration, Methoxylation)

Reaction Work-up and Isolation
(Precipitation, Filtration)

Purification
(Recrystallization, Chromatography)

Structural Characterization

FTIR Spectroscopy NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry Single Crystal X-ray Diffraction

(if crystalline)

Pure 5-Chloro-4-methoxy-2-nitroaniline
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Caption: A general workflow for the synthesis and characterization of an organic compound.

Characterization Techniques
FTIR Spectroscopy: The FTIR spectrum of the synthesized compound would be recorded

using a KBr pellet or as a thin film on a suitable substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b175071?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Mass Spectrometry: The molecular weight and fragmentation pattern would be determined

using a mass spectrometer, likely with an electrospray ionization (ESI) source.

Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction

would provide the definitive three-dimensional molecular structure.

Potential Signaling Pathway Interactions in Drug
Development
Given the structural features of 5-Chloro-4-methoxy-2-nitroaniline, it could be hypothesized

to interact with various biological targets. For instance, nitroaromatic compounds are known to

be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer

cells. This suggests a potential application in the development of hypoxia-activated prodrugs.

The aniline scaffold is also a common feature in kinase inhibitors.

A hypothetical signaling pathway involvement is depicted below.

5-Chloro-4-methoxy-2-nitroaniline
(Prodrug)

Nitroreductase
(Enzyme)

Reduction Active Metabolite
(Cytotoxic Agent) DNADamage Apoptosis

Click to download full resolution via product page

Caption: A hypothetical bioactivation pathway for a nitroaromatic prodrug.

Conclusion
5-Chloro-4-methoxy-2-nitroaniline presents an interesting scaffold for further investigation in

medicinal chemistry and materials science. This technical guide provides a foundational, albeit

theoretical, overview of its properties and potential. The computational predictions for its

structure, electronic properties, and spectra offer a starting point for experimental validation.

Future research should focus on the synthesis, purification, and comprehensive experimental

characterization of this compound to unlock its full potential.
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To cite this document: BenchChem. [Theoretical and computational studies on 5-Chloro-4-
methoxy-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175071#theoretical-and-computational-studies-on-5-
chloro-4-methoxy-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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